molecular formula C6H8N2S B13187920 2-(1H-pyrrol-2-yl)ethanethioamide CAS No. 30821-06-8

2-(1H-pyrrol-2-yl)ethanethioamide

Cat. No.: B13187920
CAS No.: 30821-06-8
M. Wt: 140.21 g/mol
InChI Key: HQHZHTMACKCISM-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)ethanethioamide ( 30821-06-8) is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . This specialized molecule features a pyrrole heterocycle, a structure frequently encountered in intermediates for synthesizing more complex compounds like porphyrins . As a thioamide derivative, it presents a reactive pharmacophore that may be of significant interest in medicinal chemistry and drug discovery research for the development of novel bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30821-06-8

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)ethanethioamide

InChI

InChI=1S/C6H8N2S/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9)

InChI Key

HQHZHTMACKCISM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CC(=S)N

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 1h Pyrrol 2 Yl Ethanethioamide

Reactivity at the Thioamide Moiety

The thioamide group, an isostere of the amide group, is characterized by the replacement of the carbonyl oxygen with a sulfur atom. nih.gov This single-atom substitution imparts unique electronic properties and reactivity to the moiety. nih.gov Thioamides are generally more reactive than their amide counterparts with both electrophiles and nucleophiles. nih.gov The C=S bond is weaker than the C=O bond, and the larger, more polarizable nature of the sulfur atom makes it a soft nucleophilic center. nih.govacs.org

Electrophilic Attack Patterns on Sulfur and Nitrogen Atoms

The thioamide group contains two primary nucleophilic centers: the sulfur atom and the nitrogen atom. acs.org The sulfur atom, being a soft nucleophile, readily engages in electrophilic addition. nih.gov This is a key aspect of thioamide reactivity, often utilized in synthetic chemistry for transformations like desulfurization to revert the thioamide back to an amide. nih.gov

In the context of 2-(1H-pyrrol-2-yl)ethanethioamide, electrophiles can attack the sulfur atom to form a thionium (B1214772) ion intermediate. This S-alkylation is a common reaction for thioamides, converting the thiocarbonyl group into a more reactive species that can undergo further transformations. acs.orgwikipedia.org For example, reaction with alkyl halides would lead to the formation of an isothiouronium salt. wikipedia.org

While the nitrogen atom in a primary thioamide is also a nucleophilic site, its reactivity is influenced by the nN→π*C=S conjugation, which is stronger than the corresponding conjugation in amides. nih.gov However, under certain conditions, such as in the presence of a strong base, the nitrogen can be deprotonated and subsequently attacked by an electrophile. nih.gov For instance, selective N-acylation (e.g., with tert-butoxycarbonyl) has been demonstrated, which can destabilize the thioamide bond and facilitate further reactions. nih.gov

Table 1: Predicted Electrophilic Attack Sites on the Thioamide Moiety

AtomType of AttackProduct/IntermediateReactivity Notes
Sulfur (S) Electrophilic AdditionThionium Ion / Isothiouronium SaltPreferred site for soft electrophiles; leads to S-alkylation or S-acylation. nih.govacs.org
Nitrogen (N) Electrophilic SubstitutionN-acylated/N-alkylated ThioamideRequires specific conditions (e.g., strong base) to deprotonate the nitrogen first. nih.gov

Nucleophilic Additions and Substitutions

The thiocarbonyl carbon of the thioamide group is an electrophilic center, susceptible to attack by nucleophiles. acs.org However, thioamides are generally more resistant to hydrolysis and simple nucleophilic addition than amides due to the stronger electronic conjugation. nih.gov Despite this, they are valuable synthetic intermediates for reactions that proceed via nucleophilic attack on the carbon. nih.gov

Reactions can be catalyzed by acid or base. acs.org For example, the reaction with amines (transamidation) can occur under specific activating conditions, such as N-tert-butoxycarbonylation, which destabilizes the thioamide bond and allows for the cleavage of the C(S)-N bond upon nucleophilic attack. nih.gov Thioamides can also react with dielectrophilic reagents, where both the sulfur and nitrogen atoms act as nucleophiles, leading to the formation of various heterocyclic compounds. acs.org In the presence of an exogenous sulfide (B99878) source, thioamides can be synthesized from amides, highlighting the reversible nature of these nucleophilic processes under certain conditions. nih.gov

Tautomerism and Isomerization Pathways

A significant feature of thioamides is their ability to exist in tautomeric forms, primarily the thione-thiol equilibrium. mdpi.comnih.gov this compound can exist as the thione form (A) or the thiol imine form (B), also known as an isothioamide.

Figure 1: Thione-Thiol Tautomerism

Generated code

In most cases, the thione form is the more stable tautomer. numberanalytics.com However, the equilibrium can be influenced by factors such as solvent polarity and substitution patterns. rsc.org The thiol tautomer is crucial in certain reactions, particularly in the formation of heterocycles where the thiol group acts as a nucleophile. mdpi.com Studies on simple thioamides like thioformamide (B92385) have shown that the thiol imine tautomer can be generated photochemically under cryogenic conditions. nih.gov While a spontaneous reverse reaction to the more stable thioamide form is not always observed under these conditions, it highlights the accessibility of this isomeric pathway. nih.gov

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. numberanalytics.com The nitrogen atom's lone pair of electrons is delocalized into the ring, contributing to the aromatic sextet and activating the carbon atoms for electrophilic attack. libretexts.org

Electrophilic Aromatic Substitution Patterns on the Pyrrole Nucleus

Electrophilic aromatic substitution on an unsubstituted pyrrole ring occurs preferentially at the C2 (or C5) position. vedantu.comonlineorganicchemistrytutor.compearson.com This regioselectivity is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction. Attack at C2 allows for the positive charge to be delocalized over three resonance structures, whereas attack at C3 results in only two resonance structures, making the intermediate less stable. vedantu.comquora.com

In this compound, the C2 position is already occupied by the ethanethioamide substituent. Therefore, electrophilic attack will be directed to other positions on the ring. The primary sites for substitution become the C5 and C4 positions. The C5 position is generally the next most favored site for electrophilic attack in 2-substituted pyrroles, as it maintains a high degree of charge stabilization in the intermediate. The C3 and C4 positions are less favored. The directing effect of the 2-ethanethioamide substituent must also be considered; as an alkyl-type group, it is weakly activating and would further support substitution at the C5 position.

Table 2: Resonance Structures for Electrophilic Attack on 2-Substituted Pyrrole

Position of AttackNumber of Resonance StructuresStability of Intermediate
C5 3More Stable
C4 2Less Stable
C3 2Less Stable

Functionalization Reactions and Regioselectivity

The functionalization of this compound can be achieved through various reactions targeting either the pyrrole ring or the thioamide side chain. The regioselectivity of these reactions is a key consideration for synthetic applications.

For the pyrrole ring, standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation can be employed, with the expectation of major product formation at the C5 position. numberanalytics.com Mild reaction conditions are often sufficient due to the high reactivity of the pyrrole ring. pearson.com

Functionalization can also occur via manipulation of the thioamide group. As discussed, the sulfur atom can be alkylated, and the entire group can be transformed, for example, into a nitrile or back into an amide. nih.govacs.org Furthermore, the presence of both the pyrrole ring and the thioamide group allows for the potential synthesis of more complex, fused heterocyclic systems. For instance, intramolecular cyclization could be induced between a functionalized pyrrole ring position (e.g., an introduced electrophilic center at C3) and the nucleophilic sulfur or nitrogen of the side chain. The synthesis of various functionalized pyrrole derivatives often proceeds through multi-component reactions where intermediates are formed and then cyclize to form the pyrrole ring, indicating the versatility of these structures in building complex molecules. organic-chemistry.orgnih.gov

Intramolecular Cyclization and Rearrangement Reactions

Ring-Closure Reactions Involving Thioamide and Pyrrole Moieties

No specific information is available in the reviewed literature regarding intramolecular cyclization or rearrangement reactions of this compound. While the general reactivity of thioamides and pyrroles suggests the potential for such reactions, for instance, through electrophilic attack by a reactive intermediate derived from the thioamide onto the electron-rich pyrrole ring, no documented examples for this specific molecule were found.

Coordination Chemistry and Ligand Properties

Chelate Formation with Transition Metal Ions

There are no available studies on the chelation of this compound with transition metal ions. The presence of both a soft sulfur donor in the thioamide group and a nitrogen donor in the pyrrole ring suggests that this molecule could potentially act as a bidentate ligand. However, without experimental data, any discussion on its coordination behavior remains speculative.

Bonding Modes and Structural Implications in Coordination Complexes

In the absence of any synthesized and characterized coordination complexes of this compound, there is no information on its possible bonding modes or the structural implications for such complexes.

This report underscores a gap in the current chemical literature. The unique combination of a pyrrole ring and an ethanethioamide side chain in this compound presents an opportunity for future research to explore its synthesis, reactivity, and potential applications in areas such as medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone of organic chemistry for determining the structure of molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spin systems often found in heterocyclic compounds like 2-(1H-pyrrol-2-yl)ethanethioamide.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show correlations between the protons of the ethyl bridge and the adjacent protons on the pyrrole (B145914) ring, as well as among the pyrrole protons themselves, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This is a highly sensitive technique that would allow for the direct assignment of each protonated carbon in the this compound molecule by linking the proton signals to their attached carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): Complementary to HSQC, the HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons), such as the carbon of the thioamide group and the C2 carbon of the pyrrole ring to which the ethanethioamide group is attached. Correlations between the pyrrole protons and the ethyl bridge carbons, and vice-versa, would definitively establish the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is unique in that it detects through-space interactions between protons that are in close proximity, rather than through-bond couplings. NOESY is particularly valuable for determining the preferred conformation and stereochemistry of a molecule. For this compound, NOESY could reveal spatial relationships between the protons of the pyrrole ring and the ethanethioamide side chain, providing insights into the rotational preferences around the C-C single bonds.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
Pyrrole NHH5-C2, C5H5, Side-chain Hα
Pyrrole H3H4C3C2, C4, C5H4, Side-chain Hα
Pyrrole H4H3, H5C4C2, C3, C5H3, H5
Pyrrole H5H4, NHC5C2, C3, C4, Side-chain CαH4, NH, Side-chain Hα
Side-chain HαCβ, C=S, Pyrrole C2, C3Hβ, Pyrrole H3, H5
Side-chain HβCα, C=S, Pyrrole C2
Thioamide NH₂--C=S, CαSide-chain Hα, Hβ

This table is illustrative and based on general principles of NMR spectroscopy.

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystalline forms), which can have significant implications for the physical properties of the compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

The ethanethioamide side chain of this compound has rotational freedom around the single bonds. Dynamic NMR (DNMR) studies involve acquiring NMR spectra at variable temperatures to study conformational exchange processes. By analyzing changes in line shape and chemical shifts as a function of temperature, it is possible to determine the energy barriers to rotation around the C-C and C-N bonds of the side chain. This provides a quantitative understanding of the molecule's flexibility and the relative populations of different conformers.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₈N₂S), HRMS would be able to confirm its molecular formula by providing a measured mass that is consistent with the calculated exact mass, distinguishing it from other potential isobaric compounds.

TechniqueInformation ObtainedApplication to this compound
HRMS Exact mass and elemental compositionConfirmation of the molecular formula C₆H₈N₂S.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the structure of a molecule by piecing together its constituent parts. The fragmentation pattern of protonated this compound would be expected to reveal characteristic losses, such as the loss of ammonia (B1221849) (NH₃), thioformaldehyde (B1214467) (H₂CS), or the entire ethanethioamide side chain. The fragmentation pathways of related pyrrole-containing compounds often involve cleavages at the bond connecting the side chain to the ring and fragmentation within the side chain itself. Analysis of these pathways provides definitive structural confirmation.

A table of potential major fragment ions for this compound in an MS/MS experiment is proposed below.

Parent Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
[M+H]⁺[M+H - NH₃]⁺NH₃Loss of ammonia from the thioamide group.
[M+H]⁺[M+H - H₂S]⁺H₂SLoss of hydrogen sulfide (B99878).
[M+H]⁺[C₄H₅N-CH₂]⁺C₂H₄NSCleavage of the bond between the α and β carbons of the side chain.
[M+H]⁺[C₄H₅N]⁺C₂H₅NSLoss of the entire ethanethioamide side chain.

This table is illustrative and based on common fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the structural details of a molecule. For this compound, these techniques provide a detailed fingerprint based on the vibrational modes of its constituent pyrrole ring and thioamide group.

The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the pyrrole ring and the ethanethioamide side chain. The thioamide group (–C(S)NH₂) in particular gives rise to several characteristic bands that are sensitive to their electronic and structural environment. Unlike the amide group, where the C=O stretch is a relatively pure vibration, the thioamide vibrational modes are often highly coupled.

Thioamide Group Modes: The thioamide moiety exhibits several key vibrational bands, often referred to as thioamide I, II, and III bands. These are complex vibrations resulting from the coupling of C=S stretching, C–N stretching, and N–H bending modes.

C=S Stretching (Thioamide I): The C=S stretching vibration is significantly lower in frequency compared to the C=O stretching of amides, typically appearing in the IR spectrum. Studies on simple thioamides like thioacetamide (B46855) show that bands in the 1120 (±20) cm⁻¹ range can be associated with the C=S bond. nih.gov However, this mode is heavily coupled with other vibrations. In N,N-dimethylthioacetamide, for instance, significant C=S stretching character is found in bands around 800-900 cm⁻¹. researchgate.net

C–N Stretching and N–H Bending (Thioamide II & III): The C–N bond in thioamides has significant double-bond character due to resonance, leading to a higher rotational barrier compared to amides. nih.gov This is reflected in the vibrational spectra. The band with major contributions from C–N stretching and N–H in-plane bending is typically found in the 1400-1550 cm⁻¹ region. oup.com Another coupled mode, primarily from C-N stretching, appears between 1320 and 1384 cm⁻¹. researchgate.net

N–H Stretching: The N-H stretching vibrations of the primary thioamide group are expected in the 3100-3400 cm⁻¹ region. The presence of two bands in this region would correspond to the asymmetric and symmetric stretching modes of the –NH₂ group.

Pyrrole Group Modes: The pyrrole ring has 24 normal vibrational modes. researchgate.net Its key characteristic bands are essential for confirming its presence and understanding its substitution pattern.

N–H Stretching: A sharp, intense band corresponding to the N–H stretching of the pyrrole ring is expected around 3400-3500 cm⁻¹. In the gas phase, this fundamental mode for pyrrole is observed at 3531 cm⁻¹. researchgate.net

C–H Stretching: Aromatic C–H stretching vibrations of the pyrrole ring typically appear above 3000 cm⁻¹.

Ring Stretching: Vibrations corresponding to the stretching of the C=C and C–C bonds within the pyrrole ring occur in the 1300-1600 cm⁻¹ region.

In-plane and Out-of-plane Bending: C–H and N–H in-plane and out-of-plane bending modes populate the fingerprint region below 1300 cm⁻¹. The N-H out-of-plane bend is a particularly soft mode, found at low energy. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference(s)
N-H Asymmetric & Symmetric StretchThioamide (-NH₂)3100 - 3400 oup.com
N-H StretchPyrrole~3400 - 3500 researchgate.netaip.org
C-H StretchPyrrole>3000 researchgate.net
C-N Stretch + N-H BendThioamide1400 - 1550 oup.comnih.gov
C-N StretchThioamide1320 - 1384 researchgate.net
C=S StretchThioamide800 - 1200 nih.govresearchgate.net

Vibrational spectroscopy is a sensitive tool for studying conformational isomerism, as different conformers of a molecule can give rise to distinct spectral features. For this compound, rotation around the single bonds, particularly the C-C bond linking the pyrrole ring and the thioamide group, can lead to different stable conformers.

The existence of multiple conformers at room temperature can be inferred from the splitting or broadening of vibrational bands. youtube.com By recording spectra at different temperatures, it is possible to study the equilibrium between conformers. As the temperature is lowered, the equilibrium shifts towards the most stable conformer, leading to a simplification of the spectrum as the bands corresponding to less stable conformers decrease in intensity or disappear.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to aid in conformational analysis. iu.edu.sanih.gov Theoretical spectra can be calculated for different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, the conformer or mixture of conformers present in the sample can be identified. iu.edu.sa For example, a study on 2,3-dichloro-1-propanol (B139626) used DFT calculations to identify ten possible conformers and estimated their relative populations at room temperature by comparing calculated Gibbs free energies. youtube.com A similar approach would be invaluable for elucidating the conformational landscape of this compound.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's structure in the solid state. youtube.com To perform this analysis, a suitable single crystal of this compound, typically a few microns in size, would be required. youtube.com The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. youtube.com

This technique would precisely define:

Molecular Geometry: The exact bond lengths and angles of both the pyrrole ring and the ethanethioamide side chain. For instance, the C=S bond length is expected to be around 1.71 Å, significantly longer than a C=O bond. nih.gov

Conformation in the Solid State: The analysis would reveal the specific conformation (the dihedral angles between the pyrrole and thioamide groups) adopted by the molecule in the crystal lattice.

Intermolecular Interactions: SCXRD elucidates the network of intermolecular forces, such as hydrogen bonds, that stabilize the crystal structure. For this compound, strong N–H···S or N–H···N hydrogen bonds are anticipated, which would dictate the molecular packing. Crystal structures of related pyrrole derivatives often show extensive hydrogen bonding networks. researchgate.netresearchgate.net

The table below shows typical crystallographic data that would be obtained from an SCXRD experiment, illustrated with data from a related pyrrole derivative.

ParameterExample Value (for a pyrrole derivative)Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁ researchgate.net
a (Å)6.048 (3) researchgate.net
b (Å)4.630 (3) researchgate.net
c (Å)9.024 (5) researchgate.net
β (°)107.59 (3) researchgate.net
Volume (ų)392.0 (4) researchgate.net
Z (molecules/cell)2 researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of a compound can have different physical properties, which is of critical importance in materials science and pharmaceuticals. Powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing different polymorphic forms. researchgate.net

In a PXRD experiment, a powdered sample containing a multitude of randomly oriented microcrystals is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. rigaku.com

For this compound, a polymorphism study would involve:

Screening: Attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, pressures) to induce the formation of different polymorphs.

Characterization: Recording the PXRD pattern for each solid form obtained. Distinct patterns would indicate the discovery of different polymorphs.

Quantification: If a sample contains a mixture of polymorphs, PXRD can be used to determine the relative amount of each phase by analyzing the intensities of unique, non-overlapping peaks. researchgate.net

The combination of PXRD with other thermoanalytical techniques, such as Differential Scanning Calorimetry (DSC), provides a comprehensive understanding of the phase transitions and relative stabilities of any identified polymorphs. rigaku.com

Computational and Theoretical Investigations of 2 1h Pyrrol 2 Yl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of heterocyclic systems like 2-(1H-pyrrol-2-yl)ethanethioamide.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. In studies of similar molecules, such as acetamide (B32628) derivatives, DFT has been used to correlate these electronic properties with biological activity. nih.gov

Illustrative DFT-Calculated Electronic Properties: This table presents plausible data for this compound, inferred from studies on related compounds. nih.govnih.gov

ParameterIllustrative ValueDescription
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment 3.5 DMeasure of the overall polarity of the molecule.

Aromaticity: The pyrrole (B145914) ring is inherently aromatic. DFT can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). The presence of the ethanethioamide substituent would be expected to slightly modulate the aromatic character of the pyrrole ring, though the ring would retain its fundamental aromaticity.

Reaction Pathways: DFT is instrumental in modeling reaction mechanisms. For instance, in the synthesis of pyrrole derivatives, computational studies can elucidate the energetics of different reaction pathways, such as those involving [3+2] dipolar cycloadditions or condensation reactions. nih.govresearchgate.net DFT calculations can identify transition state structures and calculate activation energy barriers, providing a detailed understanding of the reaction kinetics. acs.orgresearchgate.net The reactivity of the this compound molecule itself, for example in electropolymerization or electrophilic substitution reactions, can also be modeled. psu.edu

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions. researchgate.net

These methods are particularly valuable for benchmarking and for the precise prediction of spectroscopic parameters. For thioamides, ab initio calculations have been used to investigate the rotational barrier around the C-N bond, which is known to be higher than in amides, leading to greater conformational rigidity. researchgate.netnih.gov This has been attributed to the greater double bond character in the thioamide C-N bond. researchgate.net For complex systems, a common strategy involves geometry optimization with a less expensive method like DFT, followed by single-point energy calculations or property predictions using a high-level ab initio method. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of conformational dynamics and intermolecular interactions. researchgate.net

For this compound, the ethanethioamide side chain possesses significant conformational flexibility due to rotation around several single bonds (C-C, C-N). MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them.

Furthermore, MD simulations are crucial for understanding how molecules interact with their environment, such as in a solvent or within a biological system. Key intermolecular interactions for this compound would include:

Hydrogen Bonding: The N-H groups of both the pyrrole ring and the thioamide are potential hydrogen bond donors. The thioamide's sulfur atom is a weaker hydrogen bond acceptor compared to an amide oxygen, while the thioamide N-H is a stronger donor. nih.govnih.gov

π-π Stacking: The aromatic pyrrole rings can engage in stacking interactions with other aromatic systems.

MD simulations can provide insights into solvation, aggregation, and the binding of the molecule to a biological target by modeling these non-covalent interactions explicitly. researchgate.net

Reaction Pathway Analysis and Transition State Modeling

A detailed analysis of reaction pathways involves more than just identifying reactants and products; it requires locating the high-energy transition state (TS) that connects them. Computational chemistry is indispensable for this task. Using methods like DFT, researchers can perform a transition state search on the potential energy surface.

Once a TS is located and verified (by confirming it has exactly one imaginary vibrational frequency), the activation energy (the energy difference between the reactants and the TS) can be calculated. This provides a quantitative measure of the reaction rate. Such analyses have been applied to various reactions involving pyrrole derivatives, including cycloadditions and cascade rearrangements, revealing complex, multi-step mechanisms. acs.org For a molecule like this compound, this approach could be used to model its synthesis, potential metabolic transformations, or degradation pathways. researchgate.netnih.gov

Ligand Field Theory and Metal-Ligand Interactions in Coordination Complexes

The this compound molecule possesses donor atoms—specifically the thioamide sulfur and nitrogen—that can coordinate to metal ions to form coordination complexes. researchgate.netresearchgate.net Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure and bonding in such complexes. wikipedia.orglibretexts.org

When the thioamide group binds to a transition metal, its orbitals interact with the metal's d-orbitals. This interaction splits the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting geometry depend on the metal ion, its oxidation state, and the nature of the ligand. wikipedia.orglibretexts.org

Thioamides can act as bidentate ligands, coordinating through both the sulfur and nitrogen atoms. scispace.comnih.gov The sulfur atom typically acts as a soft Lewis base, forming strong bonds with soft metal ions. The interaction involves both σ-donation from the ligand's lone pairs to the metal's empty orbitals and potential π-backbonding from the metal's filled d-orbitals to the ligand's empty π* orbitals. wikipedia.org LFT helps explain the resulting properties of the complex, such as its color (arising from d-d electronic transitions), magnetic properties (high-spin vs. low-spin), and reactivity. wikipedia.orgrsc.org Studies on other thioamide-containing ligands have shown that coordination to a metal ion alters the electronic spectrum of the ligand, which can be rationalized using LFT and molecular orbital calculations. researchgate.netscispace.com

In Silico Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR frequencies, UV-Vis transitions)

Computational methods can predict various spectroscopic signatures, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus. The predicted shifts for this compound would be characteristic of its structure. For instance, the pyrrole ring protons would appear in the aromatic region, and their specific shifts would be influenced by the substituent. mdpi.combeilstein-journals.org The ¹³C chemical shift of the thioamide carbon is notably different from that of an amide carbon, typically appearing about 30 ppm further downfield (around 200–210 ppm). nih.gov

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared spectrum. mdpi.com This allows for the assignment of experimental IR bands to specific molecular vibrations. For this compound, key predicted frequencies would include the N-H stretches of the pyrrole and thioamide groups, C-H stretches, and the characteristic C=S stretching vibration. The thioamide C=S stretch is typically found at a much lower frequency (around 1120 ± 20 cm⁻¹) compared to the C=O stretch of an amide (1660 ± 20 cm⁻¹). nih.gov

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum. Thioamides exhibit a π→π* transition that is red-shifted compared to amides, with a typical absorption maximum around 265 nm. nih.gov Calculations for this compound would likely show this characteristic thioamide absorption, along with transitions associated with the pyrrole chromophore.

Illustrative Predicted Spectroscopic Data: This table presents plausible data for this compound based on known values for thioamides and pyrroles. nih.govmdpi.combeilstein-journals.orgmdpi.com

SpectroscopyFeaturePredicted Value/Region
¹H NMR Pyrrole Protons6.0 - 7.0 ppm
Thioamide NH₂8.5 - 9.5 ppm (broad)
Ethylene Bridge (-CH₂CH₂-)2.8 - 3.5 ppm
¹³C NMR Thioamide C=S200 - 210 ppm
Pyrrole Carbons105 - 130 ppm
IR N-H Stretch (Pyrrole)~3400 cm⁻¹
N-H Stretch (Thioamide)3300 - 3100 cm⁻¹
C=S Stretch~1120 cm⁻¹
UV-Vis π→π* (Thioamide)~265 nm
π→π* (Pyrrole)~210 nm

Synthesis and Chemical Transformations of Derivatives and Analogues of 2 1h Pyrrol 2 Yl Ethanethioamide

Modification of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to a range of functionalization reactions. Modifications can be targeted at either the carbon atoms of the ring through electrophilic substitution or at the nitrogen atom via deprotonation and subsequent reaction with an electrophile.

Substitution Patterns at Pyrrole C-H Positions

The pyrrole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. uobaghdad.edu.iq Reactions generally occur preferentially at the C2 or C5 positions (the α-positions) because the carbocation intermediate formed by electrophilic attack at these sites is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (β-positions), which results in an intermediate stabilized by only two resonance structures. onlineorganicchemistrytutor.comslideshare.net In 2-(1H-pyrrol-2-yl)ethanethioamide, the C2 position is already substituted, thus electrophilic attack is directed primarily to the C5 position.

Common electrophilic substitution reactions applicable to the pyrrole ring include halogenation, nitration, and acylation. Due to the high reactivity of the pyrrole ring, milder reagents and conditions are often required to avoid polymerization or the formation of multiple substitution products. uobaghdad.edu.iq For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of the elemental halogens. rsc.org Similarly, Friedel-Crafts acylation can be performed under mild conditions. rsc.orgacs.orgbath.ac.uk

Table 1: Examples of Electrophilic Substitution at the Pyrrole C5 Position

Reaction Type Electrophile/Reagent Product
Halogenation N-Chlorosuccinimide (NCS) 2-(5-Chloro-1H-pyrrol-2-yl)ethanethioamide
Halogenation N-Bromosuccinimide (NBS) 2-(5-Bromo-1H-pyrrol-2-yl)ethanethioamide
Nitration Nitric Acid / Acetic Anhydride 2-(5-Nitro-1H-pyrrol-2-yl)ethanethioamide
Acylation Acetic Anhydride / SnCl₄ 2-(5-Acetyl-1H-pyrrol-2-yl)ethanethioamide

N-Substitution on the Pyrrole Nitrogen

The hydrogen atom on the pyrrole nitrogen is acidic (pKa ≈ 17.5) and can be removed by a strong base to form a nucleophilic pyrrolide anion. uobaghdad.edu.iq This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. organic-chemistry.org This two-step process is the most common method for achieving N-functionalization. uobaghdad.edu.iq

Bases commonly used for the deprotonation of pyrrole include sodium hydride (NaH), potassium hydroxide (KOH) in DMSO, or Grignard reagents (RMgX). uobaghdad.edu.iq The resulting pyrrolide salt can then be treated with an appropriate electrophile to introduce a substituent onto the nitrogen atom. This method allows for the synthesis of a wide array of N-alkyl and N-acyl derivatives. nih.govnih.gov

Table 2: Examples of N-Substitution on the Pyrrole Nitrogen

Reagent 1 (Base) Reagent 2 (Electrophile) Product
Sodium Hydride (NaH) Methyl Iodide 2-(1-Methyl-1H-pyrrol-2-yl)ethanethioamide
Potassium Hydroxide (KOH) Benzyl Bromide 2-(1-Benzyl-1H-pyrrol-2-yl)ethanethioamide
Sodium Hydride (NaH) Acetyl Chloride 2-(1-Acetyl-1H-pyrrol-2-yl)ethanethioamide

Modification of the Ethanethioamide Moiety

The ethanethioamide portion of the molecule offers additional sites for chemical modification, including the methylene bridge and the nitrogen atom of the thioamide group.

Alkyl/Aryl Substitutions on the Methylene Bridge

The methylene bridge (α-carbon) adjacent to the thiocarbonyl group possesses acidic protons. In a reaction analogous to the α-alkylation of ketones or amides, these protons can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a thioenolate intermediate. libretexts.orgpressbooks.pub This nucleophilic thioenolate can then react with an alkyl halide in an Sₙ2-type reaction to introduce an alkyl substituent at the α-carbon. youtube.com This strategy is effective for forming new carbon-carbon bonds and works best with primary alkyl halides to avoid competing elimination reactions. pressbooks.pub

Table 3: Proposed Synthesis of α-Substituted Derivatives

Reagent 1 (Base) Reagent 2 (Electrophile) Product
Lithium Diisopropylamide (LDA) Ethyl Iodide 2-(1H-pyrrol-2-yl)butanethioamide
Lithium Diisopropylamide (LDA) Propyl Bromide 2-(1H-pyrrol-2-yl)pentanethioamide

Substitutions on the Thioamide Nitrogen

The synthesis of N-substituted thioamides can be achieved through various methods. While direct alkylation of a primary thioamide can sometimes lead to a mixture of N- and S-alkylated products, a more reliable and common approach is the thionation of a pre-formed N-substituted amide. acs.orgorganic-chemistry.org This two-step sequence involves first synthesizing the desired N-substituted 2-(1H-pyrrol-2-yl)acetamide and then converting the amide carbonyl group into a thiocarbonyl using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). acs.org

This approach allows for the introduction of a wide variety of alkyl and aryl substituents onto the thioamide nitrogen.

Table 4: Synthesis of N-Substituted Thioamides via Thionation of Amides

N-Substituted Amide Precursor Thionating Agent Product
N-Methyl-2-(1H-pyrrol-2-yl)acetamide Lawesson's Reagent N-Methyl-2-(1H-pyrrol-2-yl)ethanethioamide
N-Ethyl-2-(1H-pyrrol-2-yl)acetamide Phosphorus Pentasulfide N-Ethyl-2-(1H-pyrrol-2-yl)ethanethioamide
N-Phenyl-2-(1H-pyrrol-2-yl)acetamide Lawesson's Reagent N-Phenyl-2-(1H-pyrrol-2-yl)ethanethioamide

Heterocyclic Ring Formation Utilizing the Thioamide Moiety as a Synthon

The thioamide functional group is a valuable building block in heterocyclic chemistry due to its versatile reactivity. researchgate.netresearchgate.net It contains both nucleophilic (sulfur and nitrogen) and electrophilic (thiocarbonyl carbon) centers, enabling it to participate in various cyclization reactions. acs.org

A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. wikipedia.orgsynarchive.comfirsthope.co.in In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole. scribd.com By reacting this compound with different α-haloketones, a library of pyrrole-substituted thiazoles can be synthesized. researchgate.net

Another synthetic application is the copper(II)-mediated oxidative homocoupling of thioamides to produce 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net

Table 5: Heterocyclic Synthesis Using the Thioamide Moiety

Reaction Type Co-reactant Resulting Heterocycle Product Example
Hantzsch Thiazole Synthesis Chloroacetone Thiazole 4-Methyl-2-(2-(1H-pyrrol-2-yl)ethyl)thiazole
Hantzsch Thiazole Synthesis 2-Bromoacetophenone Thiazole 4-Phenyl-2-(2-(1H-pyrrol-2-yl)ethyl)thiazole
Hantzsch Thiazole Synthesis Ethyl bromopyruvate Thiazole Ethyl 2-(2-(1H-pyrrol-2-yl)ethyl)thiazole-4-carboxylate

Structure-Reactivity Relationships within Analogues (excluding biological activity studies)

The chemical reactivity of analogues of this compound is fundamentally governed by the electronic and steric interplay between the pyrrole ring and the ethanethioamide side chain. The inherent chemical characteristics of both the pyrrole nucleus and the thioamide functional group dictate the molecule's behavior in chemical transformations. Modifications to either of these structural components can lead to significant changes in reactivity.

The pyrrole ring is an electron-rich aromatic system, which influences the reactivity of its substituents. researchgate.net Conversely, the electronic nature of the substituent group can modulate the electron density and reactivity of the pyrrole ring itself. The thioamide group is a versatile functional group with multiple reactive sites, including the sulfur and nitrogen atoms, and the α-carbon. springerprofessional.deresearchgate.net The reactivity of these sites is sensitive to the electronic effects imparted by the pyrrole ring and any additional substituents.

Electronic Effects of Pyrrole Ring Substituents

The introduction of substituents onto the pyrrole ring of this compound analogues can significantly alter the electronic distribution within the molecule, thereby affecting the reactivity of the ethanethioamide side chain. These effects can be broadly categorized as influencing the nucleophilicity of the sulfur atom, the acidity of the N-H and α-protons, and the susceptibility of the thiocarbonyl carbon to nucleophilic attack.

Electron-donating groups (EDGs) on the pyrrole ring increase the electron density of the aromatic system. This increased electron density can be delocalized onto the ethanethioamide side chain, enhancing the nucleophilicity of the sulfur atom. This makes the thioamide more reactive towards electrophiles like alkyl halides in S-alkylation reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the pyrrole ring, which in turn reduces the nucleophilicity of the thioamide sulfur.

Furthermore, the acidity of the α-protons on the ethanethioamide side chain is influenced by substituents on the pyrrole ring. researchgate.net EWGs can increase the acidity of these protons by stabilizing the resulting carbanion through inductive effects, making deprotonation and subsequent reactions with electrophiles at the α-carbon more facile. EDGs would have the opposite effect, decreasing the acidity of the α-protons. Theoretical studies on substituted pyrroles have shown that the distribution of electrophilic and nucleophilic sites is highly dependent on the nature of the substituents. researchgate.net

Substituent on Pyrrole RingPosition on Pyrrole RingPredicted Effect on ReactivityExample Reaction Affected
Electron-Donating Group (e.g., -OCH₃, -CH₃)C4 or C5Increases nucleophilicity of thioamide sulfur; Decreases acidity of α-protons.Enhanced rate of S-alkylation; Slower rate of α-deprotonation.
Electron-Withdrawing Group (e.g., -NO₂, -CN, -COOR)C4 or C5Decreases nucleophilicity of thioamide sulfur; Increases acidity of α-protons.Reduced rate of S-alkylation; Faster rate of α-deprotonation for subsequent C-alkylation.
Halogen (e.g., -Cl, -Br)C4 or C5Inductive withdrawal decreases electron density, but resonance donation can have an opposing effect. Overall reactivity depends on the balance.Moderate influence on S-alkylation and α-deprotonation rates.

Steric Effects of Pyrrole Ring Substituents

Beyond electronic effects, the size and position of substituents on the pyrrole ring can exert significant steric hindrance, impacting the accessibility of the ethanethioamide side chain to reagents. rsc.org This is particularly relevant for reactions involving the thiocarbonyl carbon or the nitrogen atom.

Large, bulky substituents at the C3 position of the pyrrole ring, adjacent to the point of attachment of the side chain, can shield the thioamide group. This steric crowding can impede the approach of nucleophiles to the thiocarbonyl carbon and hinder reactions that require the formation of a bulky transition state. For instance, the rate of hydrolysis or aminolysis of the thioamide could be significantly reduced.

Similarly, substituents at the N1 position of the pyrrole ring can also introduce steric effects. While further from the thioamide group itself, bulky N-substituents can influence the preferred conformation of the side chain, potentially hindering its ability to react effectively.

SubstituentPosition on Pyrrole RingPredicted Steric Effect on ReactivityExample Reaction Affected
Small Group (e.g., -H, -CH₃)C3Minimal steric hindrance.Reaction rates are primarily governed by electronic effects.
Bulky Group (e.g., -C(CH₃)₃, -Ph)C3Significant steric hindrance around the thioamide group.Decreased rates of reactions involving nucleophilic attack at the thiocarbonyl carbon (e.g., hydrolysis, aminolysis).
Bulky Group (e.g., -Ph, substituted benzyl)N1May influence the rotational conformation of the side chain, potentially hindering reagent access.Potential for moderate reduction in reaction rates for various transformations of the side chain.

Reactivity of the Thioamide Moiety

The thioamide functional group itself is characterized by a higher HOMO and lower LUMO compared to its amide counterpart, which contributes to its unique reactivity. springerprofessional.de The sulfur atom is the primary site for electrophilic attack, while the thiocarbonyl carbon is susceptible to nucleophilic attack. The presence of the pyrrole ring as an N-substituent influences these intrinsic properties. The electron-donating nature of the pyrrole ring enhances the nucleophilicity of the nitrogen atom, although this effect is often in competition with the delocalization of the nitrogen lone pair into the aromatic system.

Transformations involving the thioamide group in these analogues are diverse. For example, thioamides are well-known precursors for the synthesis of various heterocyclic compounds, such as thiazoles. chim.it The reactivity in such cyclization reactions would be dependent on the electronic nature of the pyrrole ring. An electron-rich pyrrole ring would enhance the nucleophilicity of the thioamide sulfur, potentially facilitating reactions with electrophilic cyclizing agents.

Potential Non Biological Applications and Advanced Materials Science

Catalytic Applications as Ligands or Organocatalysts

The pyrrole (B145914) nitrogen and the sulfur and nitrogen atoms of the thioamide group in 2-(1H-pyrrol-2-yl)ethanethioamide present potential coordination sites for metal ions. This characteristic suggests that the compound could serve as a ligand in organometallic catalysis. The specific geometry and electronic properties of the resulting metal complexes would dictate their catalytic activity.

Furthermore, the presence of both hydrogen-bond donor (N-H) and acceptor (C=S) sites could enable its use as an organocatalyst, activating substrates through hydrogen bonding interactions. Research on other pyrrole-based compounds has demonstrated their utility in a variety of catalytic transformations. While no specific studies on the catalytic use of This compound have been reported, its structure is amenable to such applications.

Supramolecular Chemistry and Self-Assembly Processes

The ability of the pyrrole N-H and the thioamide group to participate in hydrogen bonding is a key feature that could drive supramolecular self-assembly. Molecules of This compound could potentially form well-ordered one-, two-, or three-dimensional structures through intermolecular hydrogen bonds. The planarity of the pyrrole ring could also contribute to stabilizing these assemblies through π-π stacking interactions. The study of supramolecular polymers from other functionalized pyrroles, such as 2,5-(bis-2-thienyl)-pyrrole, demonstrates the potential for creating ordered nanostructures, a property that could be explored for This compound .

Chemo-sensors and Detection Systems

The electron-rich pyrrole ring and the thioamide group could interact with various analytes, making This compound a candidate for the development of chemo-sensors. The binding of a target molecule or ion could lead to a detectable change in the compound's optical or electrochemical properties, such as a shift in its absorption or fluorescence spectrum, or a change in its redox potential. The sulfur atom in the thioamide group could show a particular affinity for heavy metal ions, suggesting a potential application in their detection.

Precursors in Complex Organic Synthesis for Non-Pharmaceutical Targets

Pyrrole derivatives are fundamental building blocks in organic synthesis. This compound could serve as a versatile precursor for the synthesis of more complex, non-pharmaceutical molecules. The thioamide group can be converted into various other functional groups, and the pyrrole ring can undergo a range of substitution reactions. For instance, the thioamide could be transformed into a thiazole (B1198619) ring, or the pyrrole ring could be incorporated into larger polycyclic aromatic systems, which are of interest in materials science.

Role in Advanced Polymer Chemistry or Conducting Materials (e.g., polypyrrole derivatives)

Polypyrrole is a well-known conducting polymer. The incorporation of functional groups onto the pyrrole monomer can modulate the properties of the resulting polymer. The ethanethioamide side chain of This compound could influence the solubility, processability, and electronic properties of a corresponding polypyrrole derivative. The sulfur atom could also provide a site for cross-linking or further functionalization of the polymer chains, potentially leading to materials with novel sensory or catalytic properties. The chemical polymerization of pyrrole in the presence of other monomers has been shown to be a viable route to new copolymeric materials.

Future Research Directions and Emerging Methodologies for 2 1h Pyrrol 2 Yl Ethanethioamide Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry, a paradigm that offers significant advantages over traditional batch processing. uc.pt The inherent benefits of flow systems—such as superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and simplified scalability—are particularly relevant for the synthesis of functionalized pyrroles. uc.ptrsc.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Key Synthetic Step

Parameter Conventional Batch Synthesis Proposed Flow Synthesis Potential Advantages of Flow
Reaction Time Several hours to days Minutes 360-fold or greater time reduction mit.edu
Temperature Control Difficult to maintain homogeneity Precise, rapid heating/cooling Improved selectivity, reduced byproducts
Scalability Complex, requires larger glassware Achieved by running longer or in parallel Efficient production without re-optimization rsc.org
Safety Risk of thermal runaway Minimized reaction volume, contained system Safer handling of exothermic reactions

| Solvent/Reagent Use | Often requires excess reagents | Stoichiometric control, reduced solvent volume | Greener process, less chemical waste mit.edu |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing reaction conditions requires a deep understanding of reaction kinetics and mechanism, which can be achieved through real-time monitoring. Advanced spectroscopic techniques are poised to provide unprecedented insight into the formation and subsequent reactions of 2-(1H-pyrrol-2-yl)ethanethioamide. numberanalytics.com

In-line spectroscopic probes, such as fiber-optic Near-Infrared (NIR) or mid-infrared (FTIR-ATR) spectroscopy, can be integrated directly into a batch or flow reactor. researchgate.netmdpi.com These techniques allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies. For instance, the conversion of a precursor nitrile to the thioamide could be monitored by observing the disappearance of the C≡N stretch and the appearance of the C=S and N-H stretches. Raman spectroscopy is another powerful tool, particularly advantageous for its low interference from aqueous media, making it suitable for a wide range of reaction solvents. mdpi.com The development of fluorescent probes based on pyrrole (B145914) structures, such as pyrrolopyrrole aza-BODIPY, suggests that novel derivatives of this compound could themselves act as sensors or be monitored via fluorescence during synthesis. nih.gov

Table 2: Application of Spectroscopic Probes for Monitoring Synthesis

Spectroscopic Technique Key Functional Group/Bond to Monitor Information Gained Reference
FTIR-ATR Spectroscopy C=S stretch, N-H bend, C-N stretch Rate of thioamide formation, conversion efficiency researchgate.net
Raman Spectroscopy Pyrrole ring vibrations, C-S stretch Structural integrity of the pyrrole core, reaction kinetics mdpi.com
Time-Resolved IR (TRIR) Transient intermediates Identification of short-lived species, mechanistic pathway elucidation numberanalytics.com
UV-Vis Spectroscopy π-conjugated system of the pyrrole ring Changes in electronic structure during functionalization mdpi.com

| Fluorescence Spectroscopy | Emission from potential fluorogenic derivatives| High-sensitivity detection of product formation, potential for bio-imaging applications | nih.govrsc.org |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis Pathways

The complexity of chemical reactions often makes the prediction of optimal conditions and outcomes challenging. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity by learning from vast datasets of chemical reactions. rsc.orgnih.gov

For this compound, ML models can be developed to predict its reactivity or to design optimal synthetic routes. By training algorithms on databases of known pyrrole reactions, a model could predict the yield of a specific functionalization reaction under various conditions (e.g., temperature, catalyst, solvent). researchgate.netresearchgate.net This predictive power accelerates the discovery of new derivatives by prioritizing high-yield reactions for laboratory investigation. Furthermore, retrosynthesis software driven by AI can propose novel synthetic pathways to the target molecule, potentially uncovering more efficient or economical routes that a human chemist might overlook. researchgate.net These models typically use molecular representations like SMILES or molecular graphs as inputs and can predict outcomes with increasing accuracy, significantly reducing the experimental effort required for synthesis optimization. researchgate.netcmu.edu

Table 3: Hypothetical Machine Learning Model for Synthesis Optimization

Model Component Description Example for this compound
Input Data Reactant structures (SMILES/graph), reagents, catalysts, solvent, temperature. SMILES for a pyrrole precursor, reagent for thioamide formation, reaction conditions.
ML Algorithm Random Forest, Graph Convolutional Neural Network (GCNN), Transformer Architecture. researchgate.netresearchgate.net A GCNN trained on a database of heterocycle syntheses.
Predicted Output Reaction yield (%), probability of success, potential side products, optimal conditions. Predicted yield of 85% for a specific set of conditions, identification of a potential over-alkylation byproduct.

| Application | In-silico screening of reaction conditions, novel pathway discovery, reactivity prediction. | Prioritizing a set of three catalyst/solvent combinations from a hundred possibilities for lab validation. |

Exploration of Novel Reaction Pathways and Reagents for Functionalization

While classical methods for pyrrole synthesis like the Paal-Knorr or Hantzsch syntheses are well-established, modern organic chemistry offers a vast toolkit of novel reagents and reaction pathways for the functionalization of the pyrrole core. researchgate.netuctm.edu The electron-rich nature of the pyrrole ring makes it amenable to various transformations. researchgate.net

Future research should explore the late-stage functionalization of the this compound scaffold using modern synthetic methods. This includes:

Metal-catalyzed C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation could enable the selective introduction of substituents at the C3, C4, or C5 positions of the pyrrole ring, which is otherwise difficult to achieve. researchgate.net

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for generating radical intermediates, enabling novel bond formations. This could be used to introduce alkyl or aryl groups onto the pyrrole ring or the side chain. nih.gov

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations, such as cascade reactions to build complex poly-substituted pyrroles. nih.gov

Electrochemistry: Electrochemical methods can generate reactive species under mild conditions, minimizing the use of chemical oxidants or reductants and offering a sustainable approach to functionalization. researchgate.net

These advanced methods would allow for the creation of a diverse library of this compound analogs, each with potentially unique chemical and physical properties.

Table 4: Modern Functionalization Strategies for the Pyrrole Core

Strategy Target Position on Pyrrole Ring Reagents/Catalysts Potential New Functionality Reference
C-H Arylation C3, C5 Palladium or Rhodium catalysts, Aryl halides Aryl groups researchgate.net
Photoredox Alkylation C3, C4, C5 Ru(II) or Ir(III) photocatalysts, Alkyl halides Alkyl chains, fluorinated groups nih.gov
Organocatalytic Cascade C3-β position Brønsted acids, N-Heterocyclic Carbenes (NHCs) Fused ring systems, complex side chains nih.gov

| Electrochemical Amination | N1 (N-H) or C-H | Electrolytic cell, Nitrogen source | Amino groups, N-heterocycles | researchgate.net |

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